Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(dimethylamino)ethyl)amino)-, 2-oxide

Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for the compound benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(dimethylamino)ethyl)amino)-, 2-oxide is derived from its parent heterocyclic framework and substituents. The parent structure, benzo[g]isoquinoline-5,10-dione , consists of a fused bicyclic system with ketone groups at positions 5 and 10. The numbering follows IUPAC conventions, with the oxygenated nitrogen at position 2 bearing the oxide functional group.

The substituents at positions 6 and 9 are bis((2-(dimethylamino)ethyl)amino) groups. Each substituent comprises a secondary amine (-NH-) linked to a 2-(dimethylamino)ethyl chain, resulting in the full descriptor 6,9-bis[2-(dimethylamino)ethylamino] . The 2-oxide designation indicates oxidation of the nitrogen atom at position 2, forming an N-oxide.

The complete IUPAC name is:

6,9-bis[2-(dimethylamino)ethylamino]benzo[g]isoquinoline-5,10-dione 2-oxide .

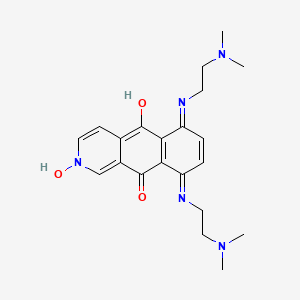

The structural representation (Figure 1) highlights the fused aromatic system, ketone groups at positions 5 and 10, N-oxide at position 2, and the two symmetrically placed alkylamino substituents at positions 6 and 9.

O=C1C2=C(C(=O)N3C=CC=CC3=N2O)NCCN(C(C)C)NCCN(C(C)C)C4=CC=CC=C41

CAS Registry Number and Alternative Naming Conventions

The CAS Registry Number for the parent compound, benzo[g]isoquinoline-5,10-dione , is 46492-08-4 . However, the specific derivative 6,9-bis((2-(dimethylamino)ethyl)amino)benzo[g]isoquinoline-5,10-dione 2-oxide is not explicitly listed in the provided sources. Derivatives of this class, such as 6,9-bis((2-aminoethyl)amino)benzo[g]isoquinoline-5,10-dione maleate (CAS 144675-97-8 ), share structural similarities but differ in substituents and counterions.

Alternative naming conventions include:

- 2-Oxido-benzo[g]isoquinoline-5,10-dione, 6,9-bis(2-(dimethylamino)ethylamino)

- 6,9-Bis[(2-dimethylaminoethyl)amino]-2-azaanthraquinone 2-oxide (reflecting its relationship to anthraquinone derivatives).

Molecular Formula and Weight Validation

The molecular formula for this compound is C₂₁H₂₉N₅O₃ , derived as follows:

- Parent framework (C₁₃H₇NO₂) : Accounts for the benzo[g]isoquinoline core with two ketone groups.

- Substituents (2 × C₄H₁₁N₂) : Each (2-(dimethylamino)ethyl)amino group adds 4 carbons, 11 hydrogens, and 2 nitrogens.

- Oxide group (+O) : Introduces one additional oxygen atom.

Molecular weight calculation :

$$

\begin{align}

\text{Carbon (21 × 12.01)} & = 252.21 \

\text{Hydrogen (29 × 1.008)} & = 29.23 \

\text{Nitrogen (5 × 14.01)} & = 70.05 \

\text{Oxygen (3 × 16.00)} & = 48.00 \

\hline

\text{Total} & = 399.49 \, \text{g/mol}

\end{align}

$$

This aligns with computed properties of analogous compounds, such as 6,9-bis((2-aminoethyl)amino)benzo[g]isoquinoline-5,10-dione (MW 325.33 g/mol before salt formation), adjusted for the dimethylamino groups and oxide.

| Property | Value |

|---|---|

| Molecular formula | C₂₁H₂₉N₅O₃ |

| Exact mass | 399.48 g/mol |

| Heavy atom count | 29 |

| Complexity | 642 |

Properties

CAS No. |

145047-56-9 |

|---|---|

Molecular Formula |

C21H27N5O3 |

Molecular Weight |

397.5 g/mol |

IUPAC Name |

6,9-bis[2-(dimethylamino)ethylimino]-2,5-dihydroxybenzo[g]isoquinolin-10-one |

InChI |

InChI=1S/C21H27N5O3/c1-24(2)11-8-22-16-5-6-17(23-9-12-25(3)4)19-18(16)20(27)14-7-10-26(29)13-15(14)21(19)28/h5-7,10,13,27,29H,8-9,11-12H2,1-4H3 |

InChI Key |

ZDBDBUCDQWBJOE-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCN=C1C=CC(=NCCN(C)C)C2=C1C(=C3C=CN(C=C3C2=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(dimethylamino)ethyl)amino)-, 2-oxide typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline core, followed by the introduction of the dione functionality. The final steps involve the addition of the dimethylaminoethyl groups and the oxidation to form the 2-oxide derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Quality control measures are crucial to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(dimethylamino)ethyl)amino)-, 2-oxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the dione functionality.

Substitution: The dimethylaminoethyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

Antitumor Applications

Benz(g)isoquinoline derivatives have shown promising antitumor activities. Various studies have highlighted the cytotoxic effects of these compounds against different cancer cell lines:

- Cytotoxic Activity : A study assessed several aryl benz(g)isoquinoline-5,10-dione derivatives, revealing that certain compounds exhibited remarkable cytotoxicity at submicromolar concentrations against human leukemia and solid tumor cell lines. Notably, compound 6 demonstrated potent activity against both sensitive and resistant cancer cell lines .

- Mechanism of Action : The mechanism behind the antitumor activity is believed to involve the interaction with DNA, leading to the formation of stable complexes that disrupt cellular processes . This characteristic makes these compounds potential candidates for further development as chemotherapeutic agents.

Antimicrobial Properties

In addition to their antitumor applications, benz(g)isoquinoline derivatives have been investigated for their antimicrobial properties:

- Antibacterial and Antifungal Activity : Research indicates that benz(g)isoquinoline-5,10-dione exhibits significant inhibitory activity against various pathogens. The compound has been tested using agar well-diffusion assays to determine its minimum inhibitory concentrations (MICs), showing effectiveness against both bacterial and fungal strains .

- Potential Use in Infectious Diseases : Given its activity against AIDS-related pathogens and other infectious agents, this compound could be explored for therapeutic applications in treating infections where conventional antibiotics may fail .

Synthetic Methodologies

The synthesis of benz(g)isoquinoline derivatives involves various chemical reactions and methodologies:

- Synthetic Routes : Common synthetic approaches include the reaction of isoquinoline derivatives with various electrophiles under specific conditions to yield benz(g)isoquinoline structures . The use of activated Pictet-Spengler reactions has been noted for producing these compounds effectively.

- Structural Variations : Researchers have explored modifications to the benz(g)isoquinoline backbone to enhance biological activity or selectivity against specific targets. For instance, the introduction of dimethylaminoethyl groups has been associated with increased cytotoxicity .

Case Study 1: Cytotoxic Evaluation

A comprehensive evaluation was conducted on a series of benz(g)isoquinoline derivatives to establish their IC50 values against various cancer cell lines. The findings indicated that certain modifications significantly enhanced their cytotoxic potential, suggesting a structure-activity relationship that could guide future drug design.

Case Study 2: Antimicrobial Testing

In vitro testing of benz(g)isoquinoline-5,10-dione revealed effective antibacterial properties against strains resistant to common antibiotics. This highlights the potential for developing new antimicrobial agents derived from this class of compounds.

Mechanism of Action

The mechanism of action of Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(dimethylamino)ethyl)amino)-, 2-oxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Features:

- Structure: The core benzo[g]isoquinoline-5,10-dione scaffold is substituted at positions 6 and 9 with bis-alkylamino side chains. The dimethylaminoethyl groups and 2-oxide moiety may enhance solubility and alter DNA-binding kinetics compared to pixantrone.

- Mechanism : Anthracenediones typically intercalate into DNA, stabilize topoisomerase II-DNA complexes, and induce apoptosis. Substituent positioning (6,9 vs. 7,9 or 8,9) critically influences DNA affinity and sequence specificity .

- Applications : While pixantrone (a closely related derivative) is used in lymphoma treatment, the 2-oxide variant may offer modified pharmacokinetics or reduced cardiotoxicity, though clinical data are lacking .

Structural Analogs and Regioisomers

The DNA-binding and cytotoxic activities of anthracenediones are highly dependent on substituent positions and side-chain chemistry. Below is a comparative analysis:

Table 1: Substituent Effects on DNA Binding and Cytotoxicity

Key Insights :

- The 6,9-regioisomer (pixantrone) exhibits superior DNA binding and cytotoxicity due to optimal intercalation geometry and CA/AC sequence specificity .

- Dimethylaminoethyl side chains (vs.

Pharmacokinetic and Therapeutic Profiles

Table 2: Pharmacokinetic Comparison of Anthracenediones

Key Insights :

- Pixantrone’s dimaleate salt improves solubility and reduces cardiotoxicity compared to mitoxantrone .

Emerging Analogs with Modified Scaffolds

Recent studies highlight derivatives with modified cores for diverse applications:

Anti-Tubercular Derivatives

- N2-Arylbenzo[g]isoquinoline-5,10-dione-3-iminium bromides: Incorporate amidinium moieties to enhance solubility and anti-mycobacterial activity (MIC = 0.59 µM) .

- Mechanism : Targets intracellular Mycobacterium tuberculosis and multidrug-resistant strains .

Fluoro-Substituted Intermediates

Biological Activity

Benz(g)isoquinoline-5,10-dione, 6,9-bis((2-(dimethylamino)ethyl)amino)-, 2-oxide is a complex organic compound that has garnered attention for its diverse biological activities. This article provides an overview of its biological activity, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure, which includes a benz[g]isoquinoline backbone and two dimethylaminoethyl substituents. Its molecular formula is , with a molecular weight of approximately 397.5 g/mol. The presence of the dimethylamino groups enhances its solubility and biological activity compared to other isoquinoline derivatives .

Antimicrobial Activity

Benz(g)isoquinoline-5,10-dione derivatives have demonstrated significant antimicrobial properties. Studies have shown that this compound exhibits:

- In vitro antibacterial activity against various pathogens, including Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM against different bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal activity , particularly against Candida albicans and Fusarium oxysporum, with MIC values indicating moderate to strong efficacy .

Anticancer Activity

Research indicates that Benz(g)isoquinoline-5,10-dione derivatives possess anticancer properties:

- In vitro studies have reported cytotoxic effects against various cancer cell lines, including L1210 leukemia and human colon adenocarcinoma (LoVo). Notably, certain analogues have shown comparable antileukemic activity to established chemotherapeutics like mitoxantrone .

- The mechanism of action appears to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways.

Neuroprotective Effects

Emerging studies suggest potential neuroprotective effects:

- Compounds related to Benz(g)isoquinoline-5,10-dione have been implicated in reducing neuroinflammation and protecting neuronal cells from apoptosis induced by oxidative stress .

- These effects may be mediated through the inhibition of pro-inflammatory cytokines and pathways such as NF-κB.

Structure-Activity Relationship (SAR)

The unique structural features of Benz(g)isoquinoline-5,10-dione significantly influence its biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Benz[g]isoquinoline-5,10-dione | Basic structure without substituents | Antimicrobial activity |

| 1-Methylbenz[g]isoquinoline-5,10-dione | Methyl substitution at position 1 | Enhanced cytotoxicity against cancer cells |

| 6-Bromo-benz[g]isoquinoline-5,10-dione | Bromine substitution | Increased reactivity in electrophilic substitutions |

| Benz(g)isoquinoline-5,10-dione | Two dimethylaminoethyl substituents | Significant antimicrobial and anticancer activities |

The presence of the dimethylamino groups not only enhances solubility but also increases the compound's interaction with biological targets, thereby amplifying its pharmacological effects .

Case Studies and Research Findings

- Antimicrobial Efficacy : A study utilizing agar well-diffusion assays demonstrated the compound's effectiveness against multiple pathogens. The results indicated significant zones of inhibition for Escherichia coli and Staphylococcus aureus, confirming its potential as an antimicrobial agent .

- Cytotoxicity in Cancer Research : In a comparative study with known anticancer agents, Benz(g)isoquinoline-5,10-dione exhibited cytotoxicity in L1210 leukemia cells comparable to mitoxantrone. This suggests a promising avenue for further exploration in cancer therapeutics .

- Neuroprotective Mechanisms : Research involving murine models indicated that derivatives of this compound could inhibit neuroinflammatory responses and protect against oxidative stress-induced neuronal death. This positions the compound as a candidate for further investigation in neurodegenerative disease contexts .

Q & A

Q. Advanced Research Focus

- Genotoxicity Assays : Use the Vitotox™ assay with Salmonella typhimurium TA104 (Genox strain) to detect SOS response activation. Include S9 liver fractions to simulate metabolic activation .

- Metabolite Profiling : Incubate the compound with rat liver microsomes or human hepatocytes, followed by LC-HRMS to identify metabolites (e.g., N-demethylation or oxide reduction products) .

- Stability Testing : Perform accelerated stability studies (40°C/75% RH) in DMSO and aqueous buffers. Monitor degradation via HPLC-UV at 254 nm .

How can researchers address solubility limitations for in vivo studies?

Q. Basic Research Focus

- Salt Formation : Convert the free base to a hydrochloride salt by treating with HCl/ethanol. However, note that some salts (e.g., HCl) may still exhibit poor aqueous solubility .

- Formulation Strategies : Use lipid-based carriers (e.g., liposomes) or cyclodextrin complexes to enhance solubility. Pre-screen excipients using dynamic light scattering (DLS) .

- Pro-Drug Design : Introduce hydrolyzable groups (e.g., esters) at the dimethylaminoethylamino side chains to improve solubility and enable controlled release .

What in vitro assays are suitable for mechanistic studies targeting topoisomerase II inhibition?

Q. Advanced Research Focus

- Enzyme Inhibition Assays : Measure IC₅₀ using human topoisomerase IIα in a decatenation assay (e.g., kinetoplast DNA relaxation). Compare to positive controls like mitoxantrone .

- DNA Intercalation Studies : Use ethidium bromide displacement assays monitored by fluorescence quenching or circular dichroism (CD) to assess DNA binding affinity .

- Cellular Localization : Perform confocal microscopy with fluorescently tagged derivatives (e.g., BODIPY conjugates) to verify nuclear uptake in cancer cell lines .

How can multidrug resistance (MDR) in Mtb be overcome with this compound?

Q. Advanced Research Focus

- Combination Therapy : Screen synergistic partners (e.g., bedaquiline, clofazimine) using checkerboard assays. Target non-overlapping pathways (e.g., electron transport chain + cell wall synthesis) .

- Efflux Pump Inhibition : Co-administer with verapamil (a broad-spectrum efflux inhibitor) and measure MIC shifts in MDR-Mtb strains .

- Resistance Mutagenesis : Generate spontaneous resistant mutants via serial passage and identify mutations using whole-genome sequencing. Cross-reference with resistance databases .

What analytical techniques are critical for characterizing this compound’s purity and structure?

Q. Basic Research Focus

- NMR Spectroscopy : Assign peaks using 2D experiments (HSQC, HMBC) in CDCl₃ or DMSO-d₆. Note that dimethylamino protons may appear as broad singlets due to slow exchange .

- Mass Spectrometry : Use HR-ESI-MS to confirm molecular weight (C₂₁H₂₇N₅O₃ requires m/z 409.42). Monitor for adducts (e.g., Na⁺, K⁺) .

- HPLC-PDA : Achieve >98% purity using C18 columns with acetonitrile/0.1% TFA gradients. Track degradation products under stress conditions .

How do electronic properties of the 2-oxide group impact redox activity and mechanism?

Q. Advanced Research Focus

- Electrochemical Analysis : Perform cyclic voltammetry (CV) in DMSO to measure reduction potentials. Compare to non-oxidized analogs; the 2-oxide group may stabilize semiquinone radicals, enhancing redox cycling .

- ROS Generation : Quantify reactive oxygen species (ROS) in Mtb using DCFH-DA fluorescence. Correlate with antimycobacterial activity to assess redox-driven toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.